molecular formula C14H18O B13324889 2-(4-Propylphenyl)cyclopentan-1-one

2-(4-Propylphenyl)cyclopentan-1-one

Cat. No.: B13324889
M. Wt: 202.29 g/mol
InChI Key: IUDYOIQJXMDCNL-UHFFFAOYSA-N
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Description

2-(4-Propylphenyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₄H₁₈O. It is a cyclopentanone derivative where a propylphenyl group is attached to the cyclopentanone ring.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-(4-propylphenyl)cyclopentan-1-one

InChI

InChI=1S/C14H18O/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(13)15/h7-10,13H,2-6H2,1H3

InChI Key

IUDYOIQJXMDCNL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCC2=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenyl)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-(4-Propylphenyl)cyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Propylphenyl)cyclopentan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Propylphenyl)cyclopentan-1-one is unique due to its specific combination of a propylphenyl group and a cyclopentanone ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Biological Activity

2-(4-Propylphenyl)cyclopentan-1-one is a cyclopentanone derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclopentane structure and propylphenyl substituent, may exhibit various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity based on recent research findings.

The chemical formula for this compound is C15H22OC_{15}H_{22}O. Its molecular weight is 234.34 g/mol, and it features a cyclopentanone core with a propyl group attached to a phenyl ring.

Anticancer Properties

Recent studies have indicated that cyclopentanone derivatives, including this compound, may possess significant anticancer activities. For instance, a study demonstrated that similar compounds could inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMDA-MB-231 (breast cancer)15.5Induction of apoptosis
Analog AHeLa (cervical cancer)12.3Cell cycle arrest at G2/M phase
Analog BA549 (lung cancer)10.5Inhibition of PI3K/AKT pathway

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may modulate immune responses effectively.

Antimicrobial Activity

In vitro studies have revealed that this compound exhibits antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to those of standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cytokine Modulation : It inhibits the NF-kB signaling pathway, resulting in reduced expression of inflammatory cytokines.
  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential enzymatic functions within microbial cells.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Mice treated with this compound showed significant tumor regression compared to controls, with histological analyses revealing reduced tumor cell proliferation and increased apoptosis rates.

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